Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, which can be advantageous in medicinal chemistry and material science.
Mechanism of Action
Target of Action
Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have been synthesized and screened for their anti-proliferative activity againstS. pneumoniae .
Mode of Action
It is known that imidazo[1,2-a]pyridines can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Result of Action
Compounds with an imidazo[1,2-a]pyridine-3-carboxylate core have shown anti-bacterial action againstS. pneumoniae .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl trifluoroacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution and cyclization to form the imidazo-pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using aqueous solvents and metal-free catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo-pyridine N-oxides, while substitution reactions can introduce various functional groups at the trifluoromethyl position .
Scientific Research Applications
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate: Similar structure but with a bromine atom and phenylthio group.
Imidazo[1,2-a]pyridine analogues: Various analogues with different substituents at the 2 and 3 positions.
Uniqueness
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. These properties make it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Properties
IUPAC Name |
ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-5-15-9-4-3-7(6-16(8)9)11(12,13)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROKSRVKDKUGTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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